molecular formula C7H4F3N3S B6314356 5-Trifluoromethylthio-1H-benzotriazole CAS No. 157590-72-2

5-Trifluoromethylthio-1H-benzotriazole

Cat. No.: B6314356
CAS No.: 157590-72-2
M. Wt: 219.19 g/mol
InChI Key: YPXGKVNMPAVDPZ-UHFFFAOYSA-N
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Description

5-Trifluoromethylthio-1H-benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. The trifluoromethylthio group attached to the benzotriazole ring imparts unique properties to the compound, making it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trifluoromethylthio-1H-benzotriazole typically involves the introduction of the trifluoromethylthio group to the benzotriazole ring. One common method is the reaction of 5-chloro-1H-benzotriazole with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Trifluoromethylthio-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

5-Trifluoromethylthio-1H-benzotriazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials.

Mechanism of Action

The mechanism of action of 5-Trifluoromethylthio-1H-benzotriazole involves its interaction with molecular targets through non-covalent interactions. The trifluoromethylthio group enhances the compound’s ability to form hydrogen bonds and π-π stacking interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    5-Methyl-1H-benzotriazole: Similar structure but with a methyl group instead of a trifluoromethylthio group.

    4,5,6,7-Tetrabromo-1H-benzotriazole: Contains multiple bromine atoms, used as a CK2 inhibitor.

    1H-Benzotriazole: The parent compound without any substituents.

Uniqueness: 5-Trifluoromethylthio-1H-benzotriazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and enhanced stability.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGKVNMPAVDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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